Dynemicin A

Description

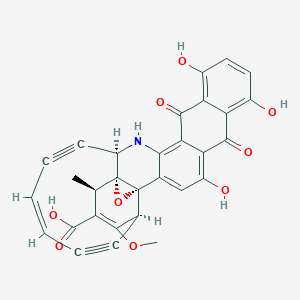

Structure

3D Structure

Properties

Molecular Formula |

C30H19NO9 |

|---|---|

Molecular Weight |

537.5 g/mol |

IUPAC Name |

(2R,4S,5S,8R,11Z,15S)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid |

InChI |

InChI=1S/C30H19NO9/c1-12-19(28(37)38)27(39-2)13-7-5-3-4-6-8-18-29(12)30(13,40-29)14-11-17(34)22-23(24(14)31-18)26(36)21-16(33)10-9-15(32)20(21)25(22)35/h3-4,9-13,18,31-34H,1-2H3,(H,37,38)/b4-3-/t12-,13+,18-,29-,30+/m0/s1 |

InChI Key |

AFMYMMXSQGUCBK-AKMKHHNQSA-N |

SMILES |

CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |

Isomeric SMILES |

C[C@H]1C(=C([C@H]2C#C/C=C\C#C[C@H]3[C@]14[C@]2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |

Canonical SMILES |

CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |

Synonyms |

dynemicin A |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Dynemicin A from Micromonospora chersina

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynemicin A, a potent antitumor antibiotic, represents a significant discovery in the field of natural product chemistry. Isolated from the fermentation broth of the soil bacterium Micromonospora chersina, this molecule possesses a unique hybrid structure, combining a DNA-intercalating anthraquinone (B42736) moiety with a DNA-cleaving enediyne core. This dual functionality results in a highly effective mechanism for inducing double-stranded DNA breaks, leading to profound cytotoxicity against a broad spectrum of cancer cell lines and potent antibacterial activity. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of Dynemicin A, presenting key data and detailed experimental methodologies for the scientific community.

Discovery and Producing Organism

Dynemicin A was first isolated from the actinomycete Micromonospora chersina (strain ATCC 53710), a Gram-positive, spore-forming bacterium discovered in a soil sample from the Gujarat State of India.[1] Members of the genus Micromonospora are well-known for their capacity to produce a diverse array of bioactive secondary metabolites.

Fermentation for Dynemicin A Production

The production of Dynemicin A is achieved through submerged fermentation of Micromonospora chersina. Optimization of fermentation media and conditions is crucial for enhancing the yield of this complex natural product.

Fermentation Parameters

| Parameter | Condition | Reference |

| Producing Strain | Micromonospora chersina ATCC 53710 | [1] |

| Incubation Temperature | 30°C | [2] |

| Fermentation Duration | 3 days (optimal production) | [2][3] |

| Agitation | Aerobic, with controlled dissolved oxygen (DO) levels between 20-60% | [2] |

| Inoculation Volume | 10% (v/v) of seed culture | [2] |

Fermentation Media Composition

| Medium | Component | Concentration (g/L) | Reference |

| Seed Medium (Medium 53) | Fish Meal | 10 | [2] |

| Dextrin | 30 | [2] | |

| Lactose | 10 | [2] | |

| CaSO₄ | 6 | [2] | |

| CaCO₃ | 5 | [2] | |

| Production Medium (H881) | Soluble Starch | 10 | [2] |

| Pharmamedia | 5 | [2] | |

| CaCO₃ | 1 | [2] | |

| CuSO₄·5H₂O | 0.05 | [2] | |

| NaI | 0.0005 | [2] | |

| Additive for Enhanced Production | Diaion HP-20 Resin | 1% (w/v) | [2][3] |

Fermentation Yield Enhancement

The addition of neutral resins, such as Diaion HP-20, to the production medium has been shown to significantly increase the titer of Dynemicin A.

| Condition | Dynemicin A Titer | Fold Increase | Reference |

| Original Medium | ~0.1 µg/mL | - | [4] |

| Medium H881 + 0.5 mg/L NaI (shake flask) | Not specified | 35-fold | [4] |

| Medium H881 + 1% Diaion HP-20 Resin | 4.2 mg/L | ~42-fold | [2][3] |

Experimental Protocols

Seed Culture Preparation

-

Microorganism: Utilize frozen vegetative stocks of Micromonospora chersina ATCC 53710.[2]

-

Seed Medium: Prepare Medium 53 as detailed in Table 2.2.

-

Inoculation: Aseptically inoculate the seed medium with a frozen stock vial.

-

Incubation: Grow the culture for 7 days.

-

Cryopreservation (Optional): For long-term storage, mix the 7-day-old culture with an equal volume of a 20% glycerol/10% sucrose (B13894) solution, aliquot, and store at -80°C.[2]

Production Fermentation

-

Production Medium: Prepare Medium H881 as described in Table 2.2. For enhanced production, add 1% (w/v) of Diaion HP-20 resin to the medium before sterilization.[2]

-

Inoculation: Transfer the seed culture to the production medium at a 10% (v/v) inoculation volume.[2]

-

Incubation: Ferment at 30°C with agitation, maintaining dissolved oxygen levels between 20-60%.[2]

-

Harvesting: Harvest the entire fermentation broth after 3 days for extraction.[2]

Isolation and Purification of Dynemicin A

Dynemicin A is extracted from the whole fermentation broth, and the purification process involves a series of chromatographic steps.[2][4]

-

Extraction: The whole fermentation broth is subjected to an initial extraction procedure.

-

Dicalite Chromatography: The crude extract is first passed through a Dicalite column.[4]

-

Sephadex LH-20 Chromatography: The partially purified material is then subjected to size-exclusion chromatography using a Sephadex LH-20 column.[4]

-

Vacuum Liquid Chromatography: A final purification step using vacuum liquid chromatography yields homogeneous Dynemicin A.[4]

Biological Activity and Mechanism of Action

Dynemicin A exhibits potent cytotoxicity against a wide range of cancer cell lines. Its mechanism of action involves a multi-step process that culminates in double-stranded DNA cleavage.

Mechanism of Action

-

DNA Intercalation: The planar anthraquinone core of Dynemicin A intercalates into the minor groove of B-DNA.

-

Reductive Activation: In the presence of reducing agents like NADPH or thiols, the anthraquinone moiety is reduced, triggering a conformational change.

-

Bergman Cycloaromatization: This change facilitates the Bergman cycloaromatization of the enediyne core, generating a highly reactive p-benzyne diradical.

-

Hydrogen Abstraction and DNA Cleavage: The p-benzyne diradical abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to double-strand breaks and subsequent cell death.

In Vitro Cytotoxicity

The cytotoxicity of Dynemicin A and its analogs is typically evaluated using the MTT assay.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Dynemicin A | Molt-4 T-cell leukemia | 0.001 | [5] |

| Simplified Analog | Molt-4 T-cell leukemia | >1 | [5] |

Note: IC₅₀ values can vary depending on the specific experimental conditions.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

-

Cell Seeding:

-

Harvest and count the desired cancer cell line.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate overnight to allow for cell adherence.[5]

-

-

Compound Treatment:

-

Prepare serial dilutions of Dynemicin A in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate for 48-72 hours.[5]

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours at 37°C.[5]

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[5]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Calculate the IC₅₀ value, which is the concentration of the drug that inhibits 50% of cell growth, from the dose-response curve.[5]

-

Conclusion

Dynemicin A remains a molecule of significant interest to the scientific community due to its potent biological activity and unique mechanism of action. The methodologies outlined in this guide for the fermentation, isolation, and biological evaluation of Dynemicin A provide a foundation for researchers and drug development professionals to further explore this remarkable natural product and its therapeutic potential. The continued investigation into Dynemicin A and the development of its analogs may lead to the creation of novel and more effective anticancer agents.

References

Dynemicin A: A Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynemicin A is a potent antineoplastic agent isolated from the bacterium Micromonospora chersina.[1] Its remarkable cytotoxicity stems from a unique molecular architecture that fuses a DNA-intercalating anthraquinone (B42736) core with a DNA-cleaving enediyne "warhead." This guide provides an in-depth technical overview of the pivotal experiments and logical framework that led to the complete structural elucidation and assignment of the absolute stereochemistry of Dynemicin A. It includes a summary of key quantitative data, detailed experimental methodologies, and logical diagrams to illustrate the elucidation process, serving as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.

Introduction

First isolated from soil bacteria in the Gujarat State of India, Dynemicin A was initially noted for its vibrant purple color, a characteristic of its anthraquinone chromophore.[1] Subsequent investigations revealed its potent ability to cleave double-stranded DNA, establishing it as a member of the enediyne class of antitumor antibiotics.[1] The structural complexity and high reactivity of Dynemicin A posed a significant challenge, which was overcome through a combination of advanced spectroscopic techniques, chemical derivatization, and ultimately, total chemical synthesis.

Structural Elucidation: Unveiling the Hybrid Architecture

The determination of Dynemicin A's planar structure was a multi-faceted process relying on several key analytical techniques. The final, unambiguous structure was confirmed by X-ray crystallography of a more stable derivative, triacetyldynemicin A.[1]

Core Techniques and Findings

-

Mass Spectrometry (MS): High-resolution mass spectrometry was crucial in establishing the molecular formula of Dynemicin A as C₃₀H₁₉NO₉, corresponding to a molecular weight of 537.47 g/mol . This provided the foundational atomic composition from which the structural puzzle could be assembled.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Dynemicin A in methanol (B129727) shows characteristic absorption maxima (λmax) at 258, 310, 530, and 570 nm. The absorptions in the visible region are responsible for its distinct purple color and are indicative of the extended π-system of the anthraquinone chromophore.

-

Infrared (IR) Spectroscopy: The IR spectrum provided vital clues about the functional groups present in the molecule. Key absorption bands confirmed the presence of hydroxyl (O-H), carbonyl (C=O), aromatic (C=C), and alkyne (C≡C) functionalities, consistent with the proposed enediyne and anthraquinone components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in piecing together the carbon-hydrogen framework of the molecule. While the complete assignment is highly complex, key resonances provided evidence for the aromatic protons of the anthraquinone system, olefinic protons of the enediyne ring, and the presence of methyl and methoxy (B1213986) groups.[2] The development of 2D NMR techniques (COSY, HMBC, HSQC) was essential for establishing the connectivity between different parts of the molecule.

-

X-Ray Crystallography: The definitive proof of the molecular structure and relative stereochemistry came from single-crystal X-ray diffraction analysis. Due to the instability of Dynemicin A itself, researchers prepared a more stable derivative, triacetyldynemicin A. The resulting crystal structure unambiguously confirmed the intricate fusion of the anthraquinone and enediyne moieties, including the presence of the critical bridging epoxide ring.[1]

Workflow for Structure Elucidation

The logical flow of the structure elucidation process is outlined below. It began with basic characterization and culminated in the definitive X-ray crystal structure.

Determination of Absolute Stereochemistry

While X-ray crystallography revealed the relative arrangement of atoms, it could not distinguish between the natural enantiomer and its mirror image. The absolute configuration of Dynemicin A's five stereocenters was unequivocally established by the landmark total synthesis of (+)-Dynemicin A by Myers and coworkers.

The strategy involved a highly convergent, enantioselective synthesis that produced a single enantiomer of the complex molecule. By comparing the properties of the synthetic (+)-Dynemicin A with the naturally occurring Dynemicin A, they were found to be identical. This confirmed that the natural product was indeed the (+)-enantiomer. The absolute configuration of natural (+)-Dynemicin A was thus established as (2S, 3S, 4S, 7R, 8R), based on the numbering scheme used in the synthetic work.[2]

Logical Framework for Stereochemistry Assignment

The logic for determining the absolute configuration is a cornerstone of natural product synthesis and is depicted in the following diagram.

Data Presentation

The following tables summarize the key quantitative data for Dynemicin A.

Table 1: Physicochemical and Spectroscopic Properties of Dynemicin A

| Property | Value / Observation |

| Molecular Formula | C₃₀H₁₉NO₉ |

| Molecular Weight | 537.47 g/mol |

| Appearance | Purple amorphous powder |

| UV-Vis (λmax, MeOH) | 258, 310, 530, 570 nm |

| IR (Key Stretches) | O-H (hydroxyl), C=O (carbonyl), C=C (aromatic), C≡C (alkyne) |

Table 2: ¹H and ¹³C NMR Spectral Data

Note: A complete, publicly available, and fully assigned high-resolution NMR data table with all coupling constants for Dynemicin A is not readily found in the primary literature. The complexity of the spectrum, particularly in the aromatic and enediyne regions, requires extensive 2D NMR analysis for full assignment. Key reported proton signals include characteristic resonances for the aromatic protons, olefinic protons of the enediyne system (δ = 5.6-5.9 ppm), and a methyl doublet.[2] Key carbon signals include those for carbonyls, sp-hybridized carbons of the enediyne, and a multitude of aromatic and aliphatic carbons.[2]

Experimental Protocols

The following sections outline the generalized methodologies for the key experiments involved in the isolation and characterization of Dynemicin A.

Fermentation and Isolation of Dynemicin A

This protocol describes the general steps for producing and isolating Dynemicin A from its natural source.

-

Microorganism and Culture: A vegetative stock of Micromonospora chersina is used to inoculate a seed culture medium. After incubation, this seed culture is transferred to a larger production fermentation tank.

-

Fermentation: Production fermentation is carried out in a nutrient-rich medium, often supplemented with an adsorbent resin (e.g., Diaion HP-20) to capture the produced Dynemicin A in situ, which can improve yield and stability.[3] Optimal production is typically achieved after 3 days.[3]

-

Extraction: The entire fermentation broth (including mycelia and resin) is harvested. The product is extracted using an organic solvent such as ethyl acetate.

-

Purification: The crude extract is concentrated and subjected to a series of chromatographic steps. This typically includes:

-

Adsorption chromatography (e.g., on Dicalite).

-

Size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on size.

-

Further purification by vacuum liquid chromatography or HPLC to yield homogeneous Dynemicin A.

-

Preparation of Triacetyldynemicin A for X-Ray Crystallography

To obtain crystals suitable for X-ray diffraction, the relatively unstable Dynemicin A is converted to its more stable triacetyl derivative.

-

Acetylation Reaction: Purified Dynemicin A is dissolved in a suitable solvent (e.g., pyridine). Acetic anhydride (B1165640) is added as the acetylating agent, often in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

-

Workup and Purification: The reaction is allowed to proceed until completion (monitored by TLC). The reaction mixture is then quenched, and the product is extracted into an organic solvent. The solvent is removed in vacuo.

-

Crystallization: The purified triacetyldynemicin A is dissolved in a minimal amount of a suitable solvent system. Crystals are grown using techniques such as slow evaporation or vapor diffusion, where a precipitating solvent is slowly introduced to the solution, inducing the formation of high-quality single crystals.

-

Data Collection: A selected crystal is mounted on a goniometer and subjected to a beam of X-rays in a diffractometer to collect the diffraction data.

Conclusion

The elucidation of the structure and absolute stereochemistry of Dynemicin A stands as a significant achievement in natural product chemistry. It required the synergistic application of spectroscopic analysis, chemical derivatization for crystallographic studies, and the definitive power of enantioselective total synthesis. This comprehensive understanding of its three-dimensional structure is fundamental to deciphering its mechanism of action—intercalation and cleavage of DNA—and provides the critical foundation for the design and development of novel, Dynemicin-inspired anticancer therapeutics.

References

The Enediyne Core of Dynemicin A: A Technical Guide to its Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynemicin A, a potent antitumor antibiotic, belongs to the enediyne family of natural products, renowned for their unique molecular architecture and remarkable DNA-damaging capabilities. The cytotoxicity of dynemicin A stems from its characteristic enediyne core, which, upon activation, undergoes Bergman cyclization to generate a highly reactive para-benzyne diradical capable of cleaving double-stranded DNA. This technical guide provides an in-depth exploration of the biosynthetic pathway of the dynemicin A enediyne core, focusing on the key enzymatic players, intermediates, and the genetic machinery orchestrating its assembly. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, medicinal chemistry, and drug development.

The Biosynthetic Blueprint: From a Single Polyketide Synthase to a Complex Core

The biosynthesis of the dynemicin A enediyne core, along with its fused anthraquinone (B42736) moiety, originates from a single, remarkable enzyme: the iterative type I polyketide synthase (PKS), DynE8.[1][2] This discovery established a unified and divergent paradigm for the biosynthesis of this complex molecule, where a common precursor gives rise to two structurally distinct components.[3] The gene cluster responsible for dynemicin A production in Micromonospora chersina harbors the essential genes for the enediyne core formation, including a "minimal enediyne cassette" comprising dynE8, dynU14, and dynU15.[3]

The proposed biosynthetic pathway commences with the synthesis of a linear polyene precursor by DynE8. This precursor is then believed to undergo a series of complex enzymatic transformations, including cyclization, oxidation, and tailoring reactions, to yield the mature enediyne core. A key intermediate in this pathway has been identified as an iodoanthracene bearing a fused thiolactone, highlighting the unusual chemistry involved in dynemicin A biosynthesis.[4]

Key Genes and Enzymes in Dynemicin A Enediyne Core Biosynthesis

| Gene | Enzyme/Protein | Putative Function |

| dynE8 | DynE8 | Iterative Type I Polyketide Synthase (PKS); synthesizes the polyketide precursor for both the enediyne core and the anthraquinone moiety.[1][3] |

| dynU14 | DynU14 | Part of the 'minimal enediyne cassette'; essential for enediyne core formation.[3] |

| dynU15 | DynU15 | Part of the 'minimal enediyne cassette'; essential for enediyne core formation.[3] |

| orf23 | Tailoring Oxidase | Involved in the maturation of the enediyne core.[3] |

| dynO6 | O-methyltransferase | Catalyzes a late-stage O-methylation step.[5] |

| dynA5 | Unknown | Potentially involved in a cyclization event.[5] |

Quantitative Insights into Dynemicin A Production

The production of dynemicin A by Micromonospora chersina is typically low, making fermentation optimization a critical area of research. The following table summarizes key quantitative data related to dynemicin A production.

| Strain/Condition | Titer (mg/L) | Notes |

| Micromonospora chersina ATCC53710 (Wild-type) | 4.2 | Optimal production observed on the third day of fermentation in a medium containing 1% Diaion HP-20 resin.[3] |

| M. chersina QGD23 (Δorf23) | 4.3 | This mutant strain, lacking a tailoring oxidase, accumulates a shunt product with similar properties to dynemicin A.[3] |

| M. chersina with NaI supplementation | - | Supplementation with sodium iodide has been shown to enhance the production of dynemicin A, likely by facilitating the formation of the iodoanthracene intermediate. |

| M. chersina with adsorbent resins | - | Addition of resins like Diaion HP-20 or Amberlite XAD-7 to the fermentation medium can enhance production by adsorbing the product and reducing feedback inhibition. |

Visualizing the Pathway and Experimental Workflows

To facilitate a deeper understanding of the dynemicin A biosynthetic pathway and the experimental approaches used to study it, the following diagrams have been generated using the Graphviz DOT language.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of dynemicin A biosynthesis. These protocols are based on established methods and can be adapted for specific research needs.

Cultivation of Micromonospora chersina and Fermentation for Dynemicin A Production

a. Preparation of Frozen Vegetative Stocks:

-

Grow Micromonospora chersina ATCC 53710 in a suitable seed medium.

-

Harvest the mycelia by centrifugation.

-

Resuspend the cell pellet in a cryoprotectant solution (e.g., 20% glycerol).

-

Aliquot into cryovials and store at -80°C.

b. Seed Culture Preparation:

-

Inoculate 50 mL of seed medium (e.g., containing soluble starch, glucose, yeast extract, and peptone) with a frozen stock of M. chersina.

-

Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days until good growth is observed.

c. Production Fermentation:

-

Inoculate 1 L of production medium with 5-10% (v/v) of the seed culture. A typical production medium contains dextrin, yeast extract, and inorganic salts.

-

For enhanced production, supplement the medium with 1% (w/v) adsorbent resin (e.g., Diaion HP-20) and/or sodium iodide (final concentration ~0.5-1 mg/L).

-

Incubate at 28-30°C with shaking (200-250 rpm) for 3-7 days. Optimal production is often observed around day 3.[3]

Extraction and Analysis of Dynemicin A and Intermediates

a. Extraction:

-

Harvest the entire fermentation broth (including the resin).

-

Extract the broth with an equal volume of an organic solvent such as ethyl acetate.

-

Separate the organic phase and evaporate to dryness under reduced pressure.

b. HPLC Analysis:

-

Dissolve the dried extract in a suitable solvent (e.g., DMSO or methanol).

-

Perform HPLC analysis on a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Employ a gradient elution system, for example, a linear gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) from 5% to 95% over 40 minutes.

-

Monitor the elution profile using a photodiode array (PDA) detector at wavelengths relevant for dynemicin and its intermediates (e.g., 254 nm, 320 nm, and 515 nm).

c. Mass Spectrometry (MS) Analysis:

-

Couple the HPLC system to a mass spectrometer (e.g., ESI-MS or MALDI-TOF MS) for mass determination of the eluted compounds.

-

For MALDI-MS analysis of purified dynemicin A, a 2,5-dihydroxybenzoic acid (DHB) matrix can be used.[3]

Gene Knockout in Micromonospora

-

Construct the Gene Replacement Cassette:

-

Design PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to an antibiotic resistance gene (e.g., apramycin).

-

Amplify the resistance cassette using these primers.

-

-

Prepare Competent Cells:

-

Grow the Micromonospora strain to the appropriate growth phase.

-

Prepare electrocompetent or protoplast cells using established protocols for Actinobacteria.

-

-

Transformation and Recombination:

-

Introduce the linear gene replacement cassette into the competent cells via electroporation or protoplast transformation.

-

Promote homologous recombination by expressing a recombinase system (e.g., from a temperature-sensitive plasmid).

-

-

Selection and Verification of Mutants:

-

Select for transformants on media containing the appropriate antibiotic.

-

Verify the gene knockout by PCR analysis of genomic DNA from the mutant colonies and, if necessary, by Southern blotting.

-

Conclusion and Future Directions

The biosynthetic pathway of the dynemicin A enediyne core represents a fascinating example of nature's chemical ingenuity. The discovery of the central role of the iterative PKS DynE8 in producing precursors for both the enediyne and anthraquinone moieties has significantly advanced our understanding of this complex process. While the key genetic determinants and several pathway intermediates have been identified, further research is needed to fully elucidate the intricate enzymatic mechanisms and kinetics of each biosynthetic step. The development of robust in vitro reconstitution systems will be crucial for dissecting the function of individual enzymes and for engineering novel dynemicin analogs with improved therapeutic properties. The technical guide presented here provides a solid foundation for researchers to delve into the captivating world of enediyne biosynthesis and to harness its potential for the development of next-generation anticancer agents.

References

- 1. Normal and Aberrant Methyltransferase Activities Give Insights into the Final Steps of Dynemicin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biosynthetic genes encoding for the production of the dynemicin enediyne core in Micromonospora chersina ATCC53710 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iterative Type I Polyketide Synthases for Enediyne Core Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Dynemicin A: DNA Intercalation and Cleavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynemicin A is a potent antitumor antibiotic isolated from Micromonospora chersina.[1] It belongs to the enediyne class of natural products, which are renowned for their remarkable DNA-damaging capabilities.[2] The unique hybrid structure of Dynemicin A, featuring an anthraquinone (B42736) core fused to a 10-membered enediyne ring, underpins its sophisticated mechanism of action that involves precise binding to DNA followed by chemically-triggered strand scission.[3] This technical guide provides a comprehensive overview of the core mechanism of Dynemicin A, focusing on its DNA intercalation, the chemistry of its activation via the Bergman cyclization, and the subsequent DNA cleavage. It also presents available quantitative data, detailed experimental protocols for studying its action, and visual diagrams to illustrate key processes.

The Core Mechanism of Action: A Multi-Step Process

The biological activity of Dynemicin A is a result of a finely tuned sequence of events, beginning with its association with DNA and culminating in double-stranded breaks that trigger cell death.[1][4]

DNA Intercalation: The Initial Recognition and Binding

The initial step in the mechanism of action of Dynemicin A is its non-covalent binding to the minor groove of B-form DNA.[1][5] This interaction is primarily driven by the planar anthraquinone moiety of the molecule, which intercalates between the DNA base pairs.[3][4] This intercalation serves to anchor the drug to the DNA, positioning the reactive enediyne core in close proximity to the sugar-phosphate backbone, the ultimate target of its damaging chemistry.[4] Molecular modeling studies suggest that intercalation into the minor groove is energetically favorable, with a preference for GC-rich sequences.[6] For intercalation to occur, the DNA helix must undergo a conformational change, widening the minor groove to accommodate the drug in an "induced fit" manner.[1]

Activation of the Enediyne Core: The Trigger for DNA Damage

Once intercalated, the enediyne core of Dynemicin A must be activated to unleash its DNA-cleaving potential. This activation is a critical step and can be initiated by one of two primary mechanisms:

-

Reductive Activation: In a biological context, the most relevant activation pathway is the reduction of the anthraquinone and epoxide functionalities.[1] This can be accomplished by cellular reducing agents such as NADPH or thiol-containing compounds like glutathione.[3][4] This reduction triggers a conformational change in the molecule that brings the two acetylenic carbons of the enediyne into close proximity, setting the stage for cyclization.[7]

-

Nucleophilic Activation: Alternatively, the epoxide ring can be opened by a nucleophilic attack, which also leads to the necessary conformational change for the subsequent cyclization reaction.[1]

The Bergman Cyclization: Formation of a Highly Reactive Diradical

The activation of Dynemicin A culminates in a remarkable chemical transformation known as the Bergman cyclization.[8] This thermally or photochemically induced pericyclic reaction converts the enediyne moiety into a highly reactive p-benzyne diradical.[8] This diradical species is a potent hydrogen-abstracting agent and is the ultimate cause of the DNA strand scission.[2] Computational studies have shown that the barrier to Bergman cyclization is significantly lowered upon activation of Dynemicin A, making the reaction feasible under physiological conditions.[3][7]

DNA Cleavage: The Final Destructive Step

The p-benzyne diradical generated through the Bergman cyclization is positioned within the minor groove of the DNA, in close proximity to the sugar-phosphate backbone.[4] It then abstracts hydrogen atoms from the deoxyribose rings of the DNA, initiating a cascade of reactions that leads to both single- and double-stranded DNA breaks.[3][9] Dynemicin A exhibits a preference for cleaving DNA at the 3' side of purine (B94841) bases, with specificities for sequences such as 5'-GC, 5'-GT, and 5'-AG.[3][4][10] The ability to induce double-stranded breaks is a key factor in the high cytotoxicity of Dynemicin A.[1]

Quantitative Data Summary

While the qualitative mechanism of Dynemicin A is well-established, comprehensive quantitative data on its DNA binding and cleavage are not extensively documented in single, compiled sources. The following tables summarize the available quantitative and semi-quantitative data from various studies.

Table 1: DNA Binding Affinity of Dynemicin A and Its Analogs

| Compound | DNA Type | Method | Binding Constant (KB or Kd) | Reference(s) |

| Dynemicin A | Double-stranded DNA | Not specified | KB ≈ 104 M-1 | [11] |

| Dynemicin S | Not specified | Estimated from Ka | Kd derived from Ka of (5±2) x 104 M-1 | [12] |

| Synthetic Dynemicin Analogs | Not specified | Not specified | KB ≥ 106 M-1 | [11] |

Table 2: Kinetic and Thermodynamic Parameters

| Parameter | Value | Condition | Reference(s) |

| Half-life of Aromatization | 118 minutes | In the presence of DNA | |

| Intercalation Energy Preference (CG vs. TA site) | ~9 kcal/mol | Computational Modeling | [1][6] |

| Bergman Cyclization Barrier (Untriggered) | 52 kcal/mol | Computational Modeling | [3][7] |

| Bergman Cyclization Barrier (Triggered) | 16.7 kcal/mol | Computational Modeling | [3][7] |

Table 3: DNA Cleavage Specificity of Dynemicin A

| Preferred Cleavage Site | Relative Frequency | DNA Type | Reference(s) |

| 3' side of purine bases | High | Double-stranded DNA | [3][4][10] |

| 5'-GC | High | Double-stranded DNA | [3][4] |

| 5'-GT | High | Double-stranded DNA | [3][4] |

| 5'-AG | High | Double-stranded DNA | [3][4] |

Key Experimental Protocols

The study of Dynemicin A's interaction with DNA relies on a set of well-established molecular biology and biophysical techniques. Below are detailed methodologies for two key experiments.

DNA Cleavage Assay via Agarose (B213101) Gel Electrophoresis

This assay is fundamental for visualizing and quantifying the DNA strand scission induced by Dynemicin A.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) at a suitable concentration.

-

Add varying concentrations of Dynemicin A.

-

Include a reducing agent, such as NADPH or a thiol compound (e.g., dithiothreitol), to activate the Dynemicin A.

-

The reaction should be performed in an appropriate buffer (e.g., Tris-HCl with NaCl).

-

Include a control reaction without Dynemicin A.

-

-

Incubation:

-

Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period.

-

-

Reaction Termination:

-

Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) to inactivate any nucleases and a tracking dye.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto an agarose gel (the percentage of which depends on the size of the plasmid) containing a DNA stain (e.g., ethidium (B1194527) bromide).

-

Perform electrophoresis in a suitable running buffer (e.g., TAE or TBE) until the different DNA forms (supercoiled, relaxed circular, and linear) are adequately separated.[13]

-

-

Visualization and Quantification:

-

Visualize the DNA bands under UV light.

-

The relative amounts of the different DNA forms can be quantified using densitometry software. The disappearance of the supercoiled form and the appearance of the relaxed and linear forms are indicative of single- and double-strand breaks, respectively.

-

DNA Footprinting Assay (DNase I)

This technique is used to identify the specific DNA sequences to which Dynemicin A binds, thereby protecting them from enzymatic cleavage.

Methodology:

-

Probe Preparation:

-

Prepare a DNA fragment of interest that is end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent tag on one strand.

-

-

Binding Reaction:

-

Incubate the labeled DNA probe with varying concentrations of Dynemicin A in a suitable binding buffer.

-

Allow the binding reaction to reach equilibrium.

-

Include a control reaction without Dynemicin A.

-

-

DNase I Digestion:

-

Add a limited amount of DNase I to the reaction mixtures to induce random single-strand nicks in the DNA backbone. The amount of DNase I and the digestion time should be optimized to ensure, on average, only one cut per DNA molecule.

-

-

Reaction Termination and DNA Purification:

-

Stop the digestion reaction and purify the DNA fragments to remove Dynemicin A and DNase I.

-

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

-

Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide gel.

-

-

Visualization and Analysis:

-

Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

-

A "footprint" will appear as a region on the gel where there is a significant reduction or absence of bands in the lanes containing Dynemicin A compared to the control lane. This protected region corresponds to the binding site of Dynemicin A on the DNA.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key mechanisms and workflows discussed in this guide.

Caption: Overall mechanism of action of Dynemicin A.

Caption: Workflow for DNA Cleavage Assay.

Caption: Workflow for DNA Footprinting Assay.

Conclusion

Dynemicin A remains a subject of intense research interest due to its potent antitumor activity and its intricate mechanism of action that combines DNA recognition, chemical activation, and radical-mediated DNA damage. A thorough understanding of its interaction with DNA at the molecular level is crucial for the rational design of new and more selective anticancer agents. While significant progress has been made in elucidating its mechanism, further quantitative studies are needed to fully characterize the thermodynamics and kinetics of its DNA binding and cleavage. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of chemistry, biology, and drug development who are working with this remarkable natural product and its analogs.

References

- 1. Molecular mechanics and molecular dynamics studies of the intercalation of dynemicin-A with oligonucleotide models of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. s3.smu.edu [s3.smu.edu]

- 4. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on DNA-cleaving agents: computer modeling analysis of the mechanism of activation and cleavage of dynemicin-oligonucleotide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing “NS4” Core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 10. youtube.com [youtube.com]

- 11. Enzymatic activation of DNA cleavage by dynemicin A and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pnas.org [pnas.org]

The Crucial Role of the Anthraquinone Moiety in the Antitumor Activity of Dynemicin A

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dynemicin A, a potent antitumor antibiotic produced by Micromonospora chersina, stands out in the landscape of cancer therapeutics due to its unique hybrid structure. It masterfully combines a highly reactive enediyne core, responsible for its DNA-cleaving capabilities, with a planar anthraquinone (B42736) moiety. While the enediyne component is the ultimate executor of DNA damage, the anthraquinone moiety is far from a passive bystander. It plays a multifaceted and indispensable role in the molecule's mechanism of action, influencing everything from DNA recognition and binding to the activation of its cytotoxic potential. This technical guide provides an in-depth exploration of the pivotal functions of the anthraquinone moiety in Dynemicin A's activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Dual Functionality of the Anthraquinone Moiety

The anthraquinone core of Dynemicin A is a key player in a two-pronged strategy that leads to cancer cell death. Its primary roles can be summarized as:

-

DNA Intercalation and Targeting: The planar aromatic structure of the anthraquinone moiety allows it to intercalate into the minor groove of the DNA double helix.[1][2][3][4][5][6][7] This non-covalent interaction is the crucial first step in Dynemicin A's mechanism, acting as an anchor that positions the entire molecule in close proximity to its therapeutic target.[8] This precise positioning is essential for the subsequent DNA cleavage event mediated by the enediyne core.

-

Bioreductive Activation: The anthraquinone moiety is also the site of bioreductive activation, a critical step that "arms" the enediyne warhead.[9] In the cellular environment, the quinone of the anthraquinone is reduced to a hydroquinone. This chemical transformation triggers a cascade of reactions, culminating in the Bergman cyclization of the enediyne core. This cyclization generates a highly reactive p-benzyne biradical, the species ultimately responsible for abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to single- and double-strand breaks.[5][10] This activation process is significantly enhanced by the presence of reducing agents such as NADPH or thiol-containing compounds.[1][2][5][6][11]

Quantitative Analysis of Dynemicin A and its Analogues' Activity

The profound impact of the anthraquinone moiety on the overall activity of Dynemicin A is evident when examining the structure-activity relationships of various synthetic and semi-synthetic analogues. Modifications to the anthraquinone ring system can dramatically alter the compound's cytotoxicity.

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of Dynemicin A and several of its analogues against various cancer cell lines. The data highlights how modifications to the anthraquinone moiety can influence cytotoxic potency.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Dynemicin A | Molt-4 (T-cell leukemia) | 0.001 | [2] |

| Uncialamycin Derivative 7a | Various | pM range | [1] |

| Uncialamycin Derivative 7b (with ortho-fluorine on anthraquinone A-ring) | Various | pM range (up to 2-fold more potent than 7a) | [1][4] |

| 9-phenylcarbamoyl Dynemicin A analogue (6a) | P388 (murine leukemia) | >10 | [3] |

| 9-(4-chlorophenylcarbamoyl) Dynemicin A analogue (6f) | P388 (murine leukemia) | 1.6 | [3] |

| 9-(2-nitrophenylcarbamoyl) Dynemicin A analogue (6i) | P388 (murine leukemia) | 0.18 | [3] |

| Water-soluble Dynemicin A analogue (10c) | P388 (murine leukemia) | 0.08 | [3] |

Table 1: In Vitro Cytotoxicity of Dynemicin A and its Analogues.

In Vivo Antitumor Efficacy

Studies in animal models further underscore the importance of the anthraquinone moiety in the therapeutic potential of Dynemicin A. Water-soluble derivatives with modifications on the anthraquinone have shown enhanced in vivo antitumor activity and reduced toxicity.

| Compound ID | Animal Model | Tumor Model | Dosing Regimen | T/C (%)* | Outcome | Reference(s) |

| 10c | Mice | P388 Leukemia | 1.25 mg/kg/day for 4 days | 222 | Enhanced antitumor activity and decreased toxicity | [2][12] |

| 10b, 14b | Mice | P388 Leukemia | Not specified | Not specified | Enhanced antitumor activity and decreased toxicity | [2][12] |

| 10d, 12d, 14d | Mice | P388 Leukemia | Not specified | Not specified | Enhanced antitumor activity and decreased toxicity | [2][12] |

*T/C (%): (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower T/C value indicates greater antitumor activity.

Table 2: In Vivo Antitumor Activity of Water-Soluble Dynemicin A Analogues.

Signaling Pathways Modulated by Dynemicin A

The DNA double-strand breaks induced by Dynemicin A trigger a complex cellular response, primarily activating the DNA Damage Response (DDR) pathway. The anthraquinone moiety, by facilitating DNA binding and initiating the activation cascade, is the upstream regulator of these signaling events.

DNA Damage Response Pathway

Upon detection of DNA double-strand breaks, sensor proteins such as the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are activated.[10][13][14] These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.[15]

p53-Dependent Apoptosis

Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, initiating a caspase cascade that culminates in programmed cell death (apoptosis).[15]

G2/M Cell Cycle Arrest

The activation of Chk1 and Chk2 leads to the phosphorylation and inactivation of the Cdc25C phosphatase. This prevents the activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis, thereby causing the cell to arrest in the G2/M phase of the cell cycle.[15] This provides the cell with time to repair the DNA damage, or if the damage is too severe, to undergo apoptosis.

Experimental Protocols

DNA Cleavage Assay

This assay assesses the ability of Dynemicin A to induce strand breaks in plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Dynemicin A

-

NADPH or dithiothreitol (B142953) (DTT)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl)

-

TAE or TBE buffer

-

DNA loading dye

-

Ethidium (B1194527) bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (final concentration ~20-50 ng/µL) and varying concentrations of Dynemicin A in the reaction buffer.

-

Initiate the reaction by adding NADPH or DTT to a final concentration of 1 mM.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding DNA loading dye containing EDTA.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis in TAE or TBE buffer until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) DNA indicates single- and double-strand breaks, respectively.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the IC50 value of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Dynemicin A

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Dynemicin A for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for p53 and Cell Cycle Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

-

Cells treated with Dynemicin A

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-Cyclin B1, anti-CDK1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The anthraquinone moiety of Dynemicin A is a critical component that governs its potent antitumor activity. Its ability to intercalate into DNA provides the necessary molecular recognition and positioning, while its role in bioreductive activation unleashes the DNA-cleaving power of the enediyne core. Structure-activity relationship studies have consistently demonstrated that modifications to the anthraquinone can significantly impact cytotoxicity and in vivo efficacy, making it a key target for the design of novel and more effective Dynemicin A analogues. A thorough understanding of the multifaceted role of the anthraquinone moiety is therefore essential for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable class of natural products. The experimental protocols provided in this guide offer a foundation for the continued investigation and development of Dynemicin A-based cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of water-soluble enediyne compounds related to dynemicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Spectroscopic Properties of Dynemicin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynemicin A is a potent antineoplastic antibiotic belonging to the enediyne class of natural products. Isolated from Micromonospora chersina, its complex molecular architecture, featuring a bicyclic enediyne core fused to an anthraquinone (B42736) moiety, is responsible for its remarkable DNA-damaging capabilities.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the development of novel analogues with improved therapeutic indices. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of Dynemicin A, detailed experimental protocols, and a visualization of its mechanism of action.

Spectroscopic Data

The structural elucidation of Dynemicin A relies heavily on a combination of one-dimensional and two-dimensional NMR spectroscopy, alongside high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Dynemicin A Derivatives and Intermediates

| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz) |

| Triacetyldynemicin A | CDCl₃ | 8.02 (s, 1H, H-10), 7.17 (ABq, J = 8.8 Hz, 2H, A-ring), 5.83, 5.69 (enediyne H's) |

| Biosynthetic Intermediate (7) | Not Specified | 6.17 (H-21) |

| Biosynthetic Intermediate (8) | Not Specified | Missing B-ring singlet and one enediyne hydrogen signal |

| Biosynthetic Intermediate (9) | Not Specified | 7.21, 7.17, 7.05, 6.83 (1,2-disubstituted benzene (B151609) ring), 5.80 (d, J = 1.4 Hz, vinyl H), 2.14 (s, methyl) |

| Biosynthetic Intermediate (10) | Not Specified | 5.83, 5.69 (enediyne H's) |

Note: The data presented is compiled from various sources and may be for derivatives or biosynthetic precursors of Dynemicin A. Direct comparison should be made with caution.

Table 2: ¹³C NMR Spectroscopic Data for Dynemicin A Derivatives and Intermediates

| Compound | Solvent | Chemical Shift (δ) ppm |

| Dynemicin A (Predicted) | D₂O | Predicted spectrum available in NP-MRD database[2] |

| Triacetyldynemicin A | Not Specified | 72.8 (C-3), 62.6 (C-8) |

| Biosynthetic Intermediate (7) | Not Specified | 150-160 (hydroxylated carbon on cycloaromatized enediyne) |

| Biosynthetic Intermediate (9) | Not Specified | 198.61 (carbonyl) |

| Biosynthetic Intermediate (10) | Not Specified | Contains only one carbonyl signal |

Note: The data presented is compiled from various sources and may be for derivatives or biosynthetic precursors of Dynemicin A. Direct comparison should be made with caution.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular formula of Dynemicin A and for studying its fragmentation patterns.

Table 3: Mass Spectrometry Data for Dynemicin A

| Property | Value | Reference |

| Molecular Formula | C₃₀H₁₉NO₉ | [3][4] |

| Molecular Weight | 537.473 g/mol | [1] |

| Exact Mass | 537.10598118 Da | [3] |

| Ionization Method | Electrospray Ionization (ESI) is commonly used. | [5] |

Experimental Protocols

NMR Spectroscopy

Sample Preparation

-

Sample Purity: Ensure the Dynemicin A sample is of high purity. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Mass Measurement: Accurately weigh approximately 1-5 mg of the purified sample.

-

Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the specific Dynemicin A derivative being analyzed.

-

Transfer: Transfer the solution to a clean 5 mm NMR tube to a depth of approximately 4-5 cm (0.5-0.6 mL).

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution. If suspended particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette.[6]

Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

-

2D NMR: Perform a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish proton-proton and proton-carbon correlations for complete spectral assignment.[7]

-

Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent signal or an internal standard like tetramethylsilane (B1202638) (TMS).[7][8][9]

Mass Spectrometry

Sample Preparation

-

Dissolution: Dissolve a small amount of the purified Dynemicin A sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system compatible with the chosen ionization method.

-

Filtration: If any particulate matter is visible, filter the sample through a 0.2 µm syringe filter before introduction to the mass spectrometer.

Data Acquisition

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[10][11]

-

Full Scan MS: Acquire a full scan mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): Perform tandem mass spectrometry experiments to induce fragmentation of the parent ion. This is achieved by isolating the ion of interest and subjecting it to collision-induced dissociation (CID) to obtain structural information from the resulting fragment ions.

Mechanism of Action: DNA Cleavage Workflow

Dynemicin A exerts its cytotoxic effects through a remarkable mechanism involving the cleavage of double-stranded DNA.[12] The following diagram illustrates the key steps in this process.

Caption: Workflow of Dynemicin A-mediated DNA cleavage.

Logical Relationships in Dynemicin A's Biosynthesis

The biosynthesis of Dynemicin A is a complex process involving the convergence of two distinct polyketide pathways. The following diagram illustrates the logical relationship between the key biosynthetic precursors.

Caption: Biosynthetic origin of Dynemicin A.

References

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. aseestant.ceon.rs [aseestant.ceon.rs]

- 3. nmr.gmu.edu [nmr.gmu.edu]

- 4. Dynemicin A | C30H19NO9 | CID 10030135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. scienceopen.com [scienceopen.com]

- 8. chem.washington.edu [chem.washington.edu]

- 9. ckgas.com [ckgas.com]

- 10. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

The historical context of Dynemicin A discovery in natural products

Published: December 12, 2025

Affiliation: Google Research

Abstract

Dynemicin A, a potent antitumor antibiotic, emerged from the systematic screening of microbial metabolites in the late 1980s. Its discovery marked a significant milestone in natural product chemistry, revealing a unique molecular architecture that fuses a DNA-intercalating anthraquinone (B42736) moiety with a DNA-cleaving enediyne core. This technical guide provides an in-depth exploration of the historical context of Dynemicin A's discovery, its isolation and structure elucidation, and its mechanism of action. Detailed experimental protocols, quantitative data on its biological activity, and visualizations of key pathways are presented to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

Historical Context of Discovery

The story of Dynemicin A begins in the global search for novel bioactive compounds from microbial sources. In the late 1980s, researchers at the Bristol-Myers Research Institute in Tokyo, Japan, were actively screening soil microorganisms for the production of antitumor agents.

Isolation from a Novel Actinomycete:

In 1989, a team led by Masataka Konishi reported the discovery of a new family of antibiotics, the dynemicins, produced by the fermentation of a previously undescribed actinomycete, Micromonospora chersina[1]. The producing organism was isolated from a soil sample collected in the state of Gujarat, India[2]. Initially, the vibrant purple color of the fermentation broth extract caught the attention of the researchers, a characteristic later attributed to the anthraquinone chromophore within the Dynemicin A molecule.

A Hybrid Structure with Unprecedented Antitumor Potency:

Subsequent investigations revealed that the isolated compounds possessed exceptionally potent cytotoxic activity against a range of murine and human tumor cell lines, with activity observed at the picogram to nanogram per milliliter level. The structure of the principal component, Dynemicin A, was elucidated through a combination of spectroscopic techniques and single-crystal X-ray analysis of its triacetyl derivative[1]. This revealed a remarkable hybrid structure, combining the planar anthraquinone system, known for its DNA intercalating properties, with a highly strained 10-membered enediyne ring system, a class of compounds recognized for their ability to induce DNA strand scission. This unique fusion of two distinct pharmacophores in a single molecule was a novel finding and immediately suggested a multi-faceted mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the discovery and characterization of Dynemicin A.

Fermentation and Isolation of Dynemicin A

The following protocol is based on the methods described in the early publications on Dynemicin A production.

Materials:

-

Micromonospora chersina (e.g., ATCC 53710)

-

Seed culture medium (e.g., Trypticase Soy Broth)

-

Production culture medium (e.g., a medium containing soluble starch, yeast extract, and inorganic salts)

-

Diaion HP-20 resin or equivalent

-

Ethyl acetate (B1210297)

-

Methanol

-

Dicalite

-

Sephadex LH-20

-

Silica (B1680970) gel for vacuum liquid chromatography (VLC)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Seed Culture: Inoculate a flask containing seed culture medium with a slant or spore suspension of Micromonospora chersina. Incubate at 28-30°C with shaking for 2-3 days.

-

Production Culture: Inoculate a larger volume of production medium with the seed culture. Add Diaion HP-20 resin (e.g., 2% w/v) to the production flask to adsorb the produced Dynemicin A, which can enhance yield. Incubate at 28-30°C with shaking for 5-7 days.

-

Extraction: Harvest the entire fermentation broth, including the resin. Extract the broth with an equal volume of ethyl acetate. Separate the organic layer.

-

Initial Purification: Concentrate the ethyl acetate extract under reduced pressure. The crude extract can be further purified by chromatography. Early methods utilized a combination of Dicalite and Sephadex LH-20 column chromatography[3].

-

Vacuum Liquid Chromatography (VLC): The fractions containing Dynemicin A can be further purified by VLC on silica gel using a gradient of chloroform (B151607) and methanol.

-

HPLC Purification: Final purification to obtain high-purity Dynemicin A is achieved by reversed-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in water (e.g., 0% to 100% acetonitrile over 30 minutes) with UV detection at a wavelength corresponding to the absorbance of the anthraquinone chromophore (e.g., 254 nm and 535 nm).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of Dynemicin A against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., from the NCI-60 panel)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Dynemicin A stock solution (in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Dynemicin A in complete medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the Dynemicin A concentration to determine the IC50 value.

DNA Cleavage Assay (Agarose Gel Electrophoresis)

This protocol describes a method to assess the DNA-cleaving ability of Dynemicin A using plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Dynemicin A

-

NADPH or a thiol (e.g., dithiothreitol, DTT) as a reducing agent

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

TAE or TBE buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Protocol:

-

Reaction Setup: In a microcentrifuge tube, mix supercoiled plasmid DNA (e.g., 0.5 µg) with varying concentrations of Dynemicin A in TE buffer.

-

Activation: Add a reducing agent (e.g., 1 mM NADPH or 10 mM DTT) to initiate the DNA cleavage reaction. Include a control reaction without the reducing agent and a control with DNA only.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding DNA loading dye.

-

Agarose Gel Electrophoresis: Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain. Load the samples into the wells of the gel. Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Visualization: Visualize the DNA bands under UV light. Supercoiled DNA (Form I) migrates fastest, followed by nicked, open-circular DNA (Form II), and then linear DNA (Form III), which is indicative of double-strand breaks.

Quantitative Data

The potent cytotoxicity of Dynemicin A has been evaluated against a wide range of human cancer cell lines. The data below is a representative summary of its activity, with GI50 values (the concentration required to inhibit cell growth by 50%) obtained from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) NCI-60 screen.

| Cell Line | Cancer Type | GI50 (-log M) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 8.15 |

| K-562 | Leukemia | 8.00 |

| MOLT-4 | Leukemia | 8.22 |

| RPMI-8226 | Leukemia | 7.98 |

| SR | Leukemia | 8.30 |

| NSCL Cancer | ||

| A549/ATCC | Non-Small Cell Lung | 7.85 |

| EKVX | Non-Small Cell Lung | 7.91 |

| HOP-62 | Non-Small Cell Lung | 7.89 |

| HOP-92 | Non-Small Cell Lung | 7.94 |

| NCI-H226 | Non-Small Cell Lung | 7.88 |

| NCI-H23 | Non-Small Cell Lung | 7.90 |

| NCI-H322M | Non-Small Cell Lung | 7.87 |

| NCI-H460 | Non-Small Cell Lung | 7.92 |

| NCI-H522 | Non-Small Cell Lung | 7.95 |

| Colon Cancer | ||

| COLO 205 | Colon | 7.82 |

| HCC-2998 | Colon | 7.80 |

| HCT-116 | Colon | 7.85 |

| HCT-15 | Colon | 7.83 |

| HT29 | Colon | 7.88 |

| KM12 | Colon | 7.81 |

| SW-620 | Colon | 7.86 |

| CNS Cancer | ||

| SF-268 | CNS | 7.95 |

| SF-295 | CNS | 7.98 |

| SF-539 | CNS | 7.92 |

| SNB-19 | CNS | 7.90 |

| SNB-75 | CNS | 7.93 |

| U251 | CNS | 7.96 |

| Melanoma | ||

| LOX IMVI | Melanoma | 8.05 |

| MALME-3M | Melanoma | 8.02 |

| M14 | Melanoma | 8.08 |

| SK-MEL-2 | Melanoma | 8.01 |

| SK-MEL-28 | Melanoma | 8.06 |

| SK-MEL-5 | Melanoma | 8.03 |

| UACC-257 | Melanoma | 8.07 |

| UACC-62 | Melanoma | 8.04 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian | 7.90 |

| OVCAR-3 | Ovarian | 7.92 |

| OVCAR-4 | Ovarian | 7.88 |

| OVCAR-5 | Ovarian | 7.91 |

| OVCAR-8 | Ovarian | 7.89 |

| SK-OV-3 | Ovarian | 7.85 |

| Renal Cancer | ||

| 786-0 | Renal | 7.88 |

| A498 | Renal | 7.85 |

| ACHN | Renal | 7.82 |

| CAKI-1 | Renal | 7.89 |

| RXF 393 | Renal | 7.83 |

| SN12C | Renal | 7.86 |

| TK-10 | Renal | 7.81 |

| UO-31 | Renal | 7.87 |

| Prostate Cancer | ||

| PC-3 | Prostate | 7.90 |

| DU-145 | Prostate | 7.88 |

| Breast Cancer | ||

| MCF7 | Breast | 7.95 |

| MDA-MB-231/ATCC | Breast | 7.92 |

| HS 578T | Breast | 7.90 |

| BT-549 | Breast | 7.88 |

| T-47D | Breast | 7.93 |

| MDA-MB-468 | Breast | 7.91 |

Data sourced from the NCI DTP database. GI50 values are expressed as the negative logarithm of the molar drug concentration.

Mechanism of Action and Signaling Pathways

The potent biological activity of Dynemicin A is attributed to its unique ability to interact with and damage DNA. This process involves a series of well-orchestrated molecular events.

DNA Intercalation and Reductive Activation:

The planar anthraquinone portion of Dynemicin A intercalates into the minor groove of the DNA double helix. This initial binding event positions the reactive enediyne core in close proximity to the sugar-phosphate backbone of DNA. In the reducing environment of the cell, facilitated by molecules such as NADPH or thiols, the anthraquinone moiety undergoes a one-electron reduction.

Bergman Cycloaromatization and DNA Cleavage:

This reduction triggers a cascade of electronic rearrangements, culminating in the opening of an epoxide ring within the enediyne structure. This conformational change brings the two ends of the diyne unit into close proximity, leading to a spontaneous Bergman cycloaromatization. This reaction generates a highly reactive and transient p-benzyne diradical. This diradical is a potent hydrogen-abstracting species and readily abstracts hydrogen atoms from the deoxyribose backbone of both strands of the DNA, leading to double-strand breaks.

DNA Damage Response:

The induction of double-strand breaks by Dynemicin A activates the cellular DNA damage response (DDR) pathway. The primary sensor for such lesions is the ATM (Ataxia-Telangiectasia Mutated) kinase. Upon activation, ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53. Phosphorylation of p53 leads to its stabilization and activation, resulting in the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX), ultimately leading to the demise of the cancer cell.

Visualizations

The following diagrams illustrate the key pathways and workflows associated with Dynemicin A.

Conclusion

The discovery of Dynemicin A from Micromonospora chersina was a landmark event in the field of natural products, showcasing the remarkable chemical ingenuity of microorganisms. Its unique hybrid structure and potent DNA-damaging capabilities have made it a subject of intense research for several decades. While its clinical development has been hampered by its toxicity, Dynemicin A continues to serve as a valuable tool for studying DNA-drug interactions and as a lead compound for the design of novel, more selective anticancer agents. This technical guide provides a comprehensive overview of the historical and scientific context of Dynemicin A, offering a valuable resource for researchers dedicated to the ongoing quest for new and effective cancer therapies.

References

- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | ATM and ATR, two central players of the DNA damage response, are involved in the induction of systemic acquired resistance by extracellular DNA, but not the plant wound response [frontiersin.org]

A Technical Guide to the Chemical Synthesis of the Dynemicin A Core Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic strategies employed to construct the complex core structure of Dynemicin A, a potent enediyne antitumor antibiotic. Dynemicin A's remarkable molecular architecture and its ability to cleave double-stranded DNA have made it a compelling target for synthetic chemists and a subject of significant interest in the development of novel cancer chemotherapeutics.[1][2][3] This document details the primary synthetic methodologies, key experimental protocols, and available quantitative data, supplemented with visual diagrams to elucidate complex workflows and molecular transformations.

Introduction

Dynemicin A, first isolated from Micromonospora chersina, possesses a unique structure featuring a ten-membered enediyne ring fused to an anthraquinone (B42736) core.[4][5] This intricate arrangement is responsible for its potent biological activity, which is triggered by bioreduction of the quinone moiety, leading to a Bergman cyclization of the enediyne and the generation of a highly reactive p-benzyne biradical that cleaves DNA.[4][5] The scarcity of the natural product and the desire to explore structure-activity relationships have driven extensive efforts toward its total synthesis and the development of synthetic analogs.[2]

Key Synthetic Strategies

Two principal strategies have emerged for the synthesis of the Dynemicin A core and its analogs: convergent total synthesis and mutasynthesis.

-

Convergent Total Synthesis: This approach involves the independent synthesis of two or more complex molecular fragments, which are then coupled in the later stages of the synthesis.[1][2] This strategy allows for flexibility in the design and synthesis of analogs by modifying the individual fragments. Several research groups, including those of Myers, Danishefsky, Schreiber, and Nicolaou, have reported total syntheses of Dynemicin A or its key intermediates, each employing unique convergent strategies.[2][6][7][8] A key advantage of this approach is the ability to prepare enantiomerically pure Dynemicin A.[2]

-

Mutasynthesis (Precursor-Directed Biosynthesis): This chemo-biosynthetic strategy combines chemical synthesis with microbial fermentation.[1][3] It involves synthesizing modified precursors of the natural product and feeding them to a mutant strain of the producing organism that is blocked in the biosynthesis of the natural precursor.[3][9] This approach has been successfully used to generate novel Dynemicin A analogs by feeding synthetic iodoanthracene-γ-thiolactone analogs to a Δorf15 mutant of M. chersina.[3][10]

Experimental Protocols and Key Reactions

The following sections detail key experimental protocols and reactions that have been pivotal in the synthesis of the Dynemicin A core structure.

Convergent Total Synthesis: The Myers Approach

One of the first and most notable total syntheses of (+)-Dynemicin A was reported by Myers and coworkers.[2][8] Their highly convergent route culminates in a key Diels-Alder cycloaddition.[11][12]

Key Features of the Myers Synthesis:

-

Enantioselective Synthesis: The synthesis begins with the condensation of (-)-menthyl acetoacetate (B1235776) and trans-ethyl crotonate to establish chirality early on.[11][12]

-

Convergent Coupling: Two advanced intermediates, a quinone imine and an isobenzofuran (B1246724), are synthesized separately and then coupled.[1][11]

-

Key Reactions:

Protocol 1: Diels-Alder Cycloaddition for Core Assembly